molecular formula C28H31N5OS2 B12005020 2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 618441-54-6

2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B12005020
CAS No.: 618441-54-6
M. Wt: 517.7 g/mol
InChI Key: LLXPZTMTJKNTGR-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C28H31N5OS2 , is a fascinating member of the 1,2,4-triazole family. Its structure combines a 1,2,4-triazole core with an acetamide group and aromatic substituents. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Isopropylanilino Methylation: The synthesis begins with the , which undergoes methylation using appropriate reagents (e.g., methyl iodide or dimethyl sulfate). This step introduces the isopropyl group.

    Thiolation and Cyclization: Next, the thiol group (sulfanyl) is introduced by reacting the methylated aniline with a thiolating agent (e.g., sodium hydrosulfide). Cyclization of the resulting intermediate forms the 1,2,4-triazole ring.

    Acetamide Formation: The final step involves acetylation of the triazole nitrogen using acetic anhydride or acetyl chloride.

Industrial Production:: While industrial-scale production methods are proprietary, the synthetic steps outlined above provide a conceptual framework for large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation at the sulfur atoms or the phenyl ring.

    Reduction: Reduction of the triazole ring or the acetamide group is possible.

    Substitution: Substitution reactions can occur at the phenyl ring or the isopropyl group.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate conditions.

Major Products::
  • Oxidation: Sulfone or sulfoxide derivatives.
  • Reduction: Amines or hydroxylated compounds.
  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a building block for novel materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Properties

CAS No.

618441-54-6

Molecular Formula

C28H31N5OS2

Molecular Weight

517.7 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[[4-phenyl-5-[(N-propan-2-ylanilino)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H31N5OS2/c1-21(2)32(23-13-6-4-7-14-23)20-35-18-26-30-31-28(33(26)24-15-8-5-9-16-24)36-19-27(34)29-25-17-11-10-12-22(25)3/h4-17,21H,18-20H2,1-3H3,(H,29,34)

InChI Key

LLXPZTMTJKNTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSCN(C4=CC=CC=C4)C(C)C

Origin of Product

United States

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